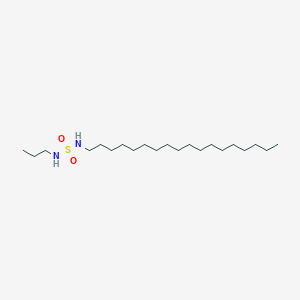

N-Octadecyl-N'-propyl-sulfamide

Description

Properties

IUPAC Name |

N-(propylsulfamoyl)octadecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H46N2O2S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23-26(24,25)22-20-4-2/h22-23H,3-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJRCUXNIZFQKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNS(=O)(=O)NCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H46N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Octadecyl-N'-propyl-sulfamide: A Deep Dive into its Mechanism of Action as a Selective PPARα Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of N-Octadecyl-N'-propyl-sulfamide, a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This document details its molecular interactions, biological effects, and the experimental methodologies used to elucidate its function, offering valuable insights for researchers in metabolic diseases and drug discovery.

Introduction: The Role of PPARα in Metabolic Regulation

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism.[1][2] PPARα, in particular, is a key regulator of fatty acid oxidation and is involved in the control of lipid metabolism.[3] The natural ligand for PPARα, oleoylethanolamide (OEA), is a lipid mediator that has been shown to suppress food intake and reduce body weight gain.[1][2][3] this compound, also known as CC7, is a synthetic analog of OEA designed to target and activate PPARα with high potency and selectivity.[1][3][4]

Core Mechanism of Action: Potent and Selective PPARα Agonism

This compound functions as a potent and selective agonist for PPARα.[3][4][5] Its mechanism of action involves direct binding to the ligand-binding domain (LBD) of the PPARα receptor.[3][6] This interaction triggers a conformational change in the receptor, leading to the recruitment of co-activator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[3]

The long N-octadecyl chain of the molecule is crucial for its high-affinity binding to the hydrophobic ligand-binding pocket of PPARα, mimicking the interaction of endogenous ligands like OEA.[5]

Biological and Pharmacological Effects

The activation of PPARα by this compound leads to a range of physiological effects primarily related to metabolic regulation.

Appetite Suppression and Weight Management

In vivo studies in rats have demonstrated that this compound administration leads to a reduction in food intake and a decrease in body weight gain.[1][3][4][6] This anorectic effect is a direct consequence of PPARα activation, which is known to play a role in satiety signaling.[3]

Lipid Metabolism

As a PPARα agonist, this compound influences the expression of genes involved in lipid metabolism. Specifically, it has been shown to induce the mRNA expression of Carnitine Palmitoyltransferase 1A (CPT1A), a key enzyme in fatty acid oxidation.[3][4][6] This leads to a reduction in plasma triglyceride concentrations and a decrease in hepatic fat content.[3][4][6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

| Parameter | This compound (CC7) | Oleoylethanolamide (OEA) | Reference |

| EC50 for PPARα Activation | 100 nM | 120 nM | [1][2] |

| In Vivo Efficacy (Dose) | 1 mg/kg and 10 mg/kg (i.p. in rats) | 10 mg/kg (i.p. in rats) | [1] |

Experimental Protocols

The following section details the methodologies employed in key experiments to characterize the mechanism of action of this compound.

In Vitro Assays

-

GST Pull-Down Assay: This assay is used to demonstrate the direct interaction between this compound, PPARα, and its co-activators.

-

The ligand-binding domain of PPARα is expressed as a fusion protein with Glutathione S-transferase (GST).

-

The GST-PPARα fusion protein is incubated with glutathione-sepharose beads.

-

This compound or a vehicle control is added to the mixture.

-

A radiolabeled co-activator protein (e.g., SRC-1) is then added.

-

After incubation and washing, the amount of bound co-activator is quantified by autoradiography, indicating the ligand-dependent interaction.

-

-

Reporter Gene Analysis: This assay measures the transcriptional activity of PPARα in response to ligand binding.

-

Cells (e.g., HpeG2) are co-transfected with an expression vector for PPARα and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter.

-

The transfected cells are treated with this compound or a control.

-

The luciferase activity is measured, which is proportional to the transcriptional activation of PPARα.

-

-

CPT1a mRNA Expression Analysis: This experiment quantifies the effect of this compound on the expression of a PPARα target gene.

-

HpeG2 cells are treated with this compound.

-

Total RNA is extracted from the cells.

-

The expression level of CPT1a mRNA is quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

-

To confirm PPARα dependency, the experiment is repeated in cells where PPARα expression has been silenced using specific siRNA.[3][4][6]

-

In Vivo Studies

-

Animal Models: Wistar rats and obese Zucker (fa/fa) rats were used to evaluate the in vivo effects of this compound on food intake, body weight, and plasma triglycerides.[1]

-

Administration: The compound was administered via intraperitoneal (i.p.) injection.[1]

-

Measurements: Daily food intake, body weight, and plasma triglyceride levels were monitored throughout the study period.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Computational and Biological Evaluation of N-octadecyl-N′-propylsulfamide, a Selective PPARα Agonist Structurally Related to N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational and Biological Evaluation of N-octadecyl-N′-propylsulfamide, a Selective PPARα Agonist Structurally Related to N-acylethanolamines | PLOS One [journals.plos.org]

- 5. This compound | Benchchem [benchchem.com]

- 6. Computational and biological evaluation of N-octadecyl-N'-propylsulfamide, a selective PPARα agonist structurally related to N-acylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Octadecyl-N'-propyl-sulfamide (CC7): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Octadecyl-N'-propyl-sulfamide, commonly known as CC7, is a synthetic, small-molecule agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2] Developed as a structural analog of the endogenous lipid mediator oleoylethanolamide (OEA), CC7 exhibits potent and selective activation of PPARα, a key regulator of lipid metabolism.[1][2] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, biological effects, and experimental methodologies related to CC7, intended to serve as a valuable resource for researchers in the fields of metabolic disease, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is a sulfamide (B24259) derivative characterized by a long octadecyl carbon chain, which contributes to its high lipophilicity and ability to interact with the ligand-binding domain of PPARα.[1]

Table 1: Chemical and Physical Properties of this compound (CC7)

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| Alias | CC7 | [2] |

| CAS Number | 925891-74-3 | [3][4] |

| Molecular Formula | C21H46N2O2S | [3] |

| Molecular Weight | 390.67 g/mol | [3] |

| Melting Point | 111 - 113 °C | [5] |

| Appearance | Not specified in available literature | |

| Solubility | Soluble in DMSO and ethanol (B145695) for in vitro studies. For in vivo studies, it has been dissolved in a mixture of Tocrisolve™-100 and saline. | [2] |

| Purity | >95% (as per a commercially available sample) | [5] |

Mechanism of Action: PPARα Activation

CC7 functions as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the transcriptional regulation of genes involved in lipid and glucose metabolism.[1][2]

Upon binding to PPARα, CC7 induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. This activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR). The PPARα/RXR heterodimer subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation, ketogenesis, and lipid transport, ultimately leading to a reduction in plasma lipid levels.[1]

Biological Effects

In vivo and in vitro studies have demonstrated the significant biological effects of CC7, primarily related to its potent PPARα agonism.

In Vitro Effects

-

PPARα Activation: CC7 is a potent activator of PPARα with an EC50 of 100 nM.[6]

-

Gene Expression: In HepG2 cells, CC7 has been shown to induce the mRNA expression of Carnitine Palmitoyltransferase 1A (CPT1a), a key enzyme in fatty acid oxidation, in a PPARα-dependent manner.[2]

In Vivo Effects

Animal studies, primarily in rats, have revealed the following effects:

-

Anorectic and Anti-obesity Effects: CC7 administration has been shown to inhibit food intake and reduce body weight gain.[2]

-

Hypolipidemic Effects: It effectively reduces plasma triglyceride concentrations.[7]

-

Hepatic Effects: CC7 has been observed to decrease hepatic fat content.[2]

-

Selective PPARα Activity: In a comparative study with OEA, while both compounds showed similar anorectic and anti-obesity effects, OEA produced visceral analgesia whereas CC7 did not, suggesting that the effects of CC7 are more specifically mediated by PPARα.[2]

Table 2: Summary of In Vivo Studies on this compound (CC7)

| Species | Dosage | Administration Route | Duration | Observed Effects | Reference |

| Wistar Rats | 0.03, 0.3, 3 mg/kg | Intraperitoneal (i.p.) | Acute | Dose-dependent suppression of food intake in food-deprived rats. | [7] |

| Wistar Rats | 5 mg/kg | Intraperitoneal (i.p.) | 7 days | Reduced food intake and body weight gain. | [2] |

| Wistar and Zucker (fa/fa) rats | 1 mg/kg | Not specified | 8-11 days | Induced satiety, decreased food intake, body weight, and plasma triglyceride concentration. | |

| Mice | 3 and 10 mg/kg | Not specified | Not specified | Neuroprotective effects in a hypoxia-ischemia model. | [6] |

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for the characterization of CC7. These should be adapted and optimized for specific experimental conditions.

PPARα Reporter Gene Assay

This assay is used to determine the ability of a compound to activate PPARα and drive the expression of a reporter gene.

Materials:

-

Mammalian cell line (e.g., HEK293T, HepG2)

-

Expression plasmid for human or rat PPARα

-

Reporter plasmid containing a PPRE sequence upstream of a luciferase gene

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound (CC7) and reference agonists (e.g., GW7647)

-

Luciferase assay system

-

Luminometer

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Transfection: Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of CC7 or a reference agonist. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the dose-response curve and calculate the EC50 value.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Computational and Biological Evaluation of N-octadecyl-N′-propylsulfamide, a Selective PPARα Agonist Structurally Related to N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 001chemical.com [001chemical.com]

- 4. This compound, CasNo.925891-74-3 Absin Bioscience Inc. CHINA(Mainland) [shop406677.lookchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Frontiers | Octadecylpropyl Sulfamide Reduces Neurodegeneration and Restores the Memory Deficits Induced by Hypoxia-Ischemia in Mice [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

N-Octadecyl-N'-propyl-sulfamide as a PPARα Agonist: A Technical Overview

Disclaimer: As of December 2025, there is no publicly available scientific literature specifically identifying or characterizing N-Octadecyl-N'-propyl-sulfamide as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist. The following guide provides a comprehensive overview of PPARα agonism, including the general mechanisms, experimental evaluation, and data presentation, which would be applicable should this or a similar compound be investigated for such activity. The information and protocols are based on established knowledge of well-characterized PPARα agonists.

Introduction to PPARα

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily. It plays a crucial role in the regulation of lipid metabolism, particularly in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism. Consequently, PPARα agonists are a class of drugs used to treat dyslipidemia, characterized by high levels of triglycerides and low levels of high-density lipoprotein (HDL) cholesterol.

Mechanism of Action: PPARα Signaling Pathway

Upon binding to a ligand, such as a fatty acid or a synthetic agonist, PPARα undergoes a conformational change. This promotes its heterodimerization with the Retinoid X Receptor (RXR). The resulting PPARα-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event recruits co-activator proteins, leading to the initiation of gene transcription.

Experimental Evaluation of PPARα Agonists

The identification and characterization of novel PPARα agonists involve a series of in vitro and in vivo experiments. The general workflow is designed to assess the compound's binding affinity, activation potency, selectivity, and its effect on target gene expression and physiological lipid parameters.

Ligand Binding Assays

These assays determine the affinity of a compound for the PPARα ligand-binding domain (LBD). A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Experimental Protocol (TR-FRET):

-

Reagents: Terbium-labeled anti-GST antibody, GST-tagged PPARα-LBD, and a fluorescently labeled PPARα ligand (e.g., GW7647).

-

Procedure: The GST-PPARα-LBD is incubated with the terbium-labeled antibody. The test compound (this compound) at varying concentrations is added, followed by the fluorescently labeled ligand.

-

Measurement: The mixture is incubated to reach equilibrium, and the TR-FRET signal is measured. The signal is generated when the terbium-labeled antibody and the fluorescent ligand are in close proximity, which occurs when the fluorescent ligand is bound to the PPARα-LBD.

-

Data Analysis: A competitive binding curve is generated by plotting the TR-FRET signal against the concentration of the test compound. The IC50 value (concentration at which 50% of the fluorescent ligand is displaced) is calculated, from which the binding affinity (Ki) can be derived.

Reporter Gene Assays

These assays measure the ability of a compound to activate the PPARα-mediated transcription of a reporter gene.

Experimental Protocol:

-

Cell Culture: A suitable cell line (e.g., HEK293T or HepG2) is cultured in appropriate media.

-

Transfection: Cells are co-transfected with two plasmids: one expressing the full-length PPARα and another containing a reporter gene (e.g., luciferase) under the control of a PPRE-containing promoter. A plasmid expressing Renilla luciferase can be co-transfected for normalization.

-

Treatment: After transfection, cells are treated with varying concentrations of the test compound.

-

Lysis and Measurement: Cells are lysed, and the luciferase and Renilla activities are measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. A dose-response curve is plotted, and the EC50 value (concentration at which 50% of the maximal response is achieved) is determined.

Target Gene Expression Analysis

This experiment confirms that the compound upregulates known PPARα target genes in a relevant cell type, such as primary hepatocytes.

Experimental Protocol (qPCR):

-

Cell Treatment: Primary hepatocytes or a relevant cell line are treated with the test compound at a concentration around its EC50 value.

-

RNA Extraction: Total RNA is extracted from the cells after a suitable incubation period (e.g., 24 hours).

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR (qPCR): The expression levels of known PPARα target genes (e.g., CPT1, ACO, PDK4) are quantified by qPCR using gene-specific primers. A housekeeping gene (e.g., GAPDH) is used for normalization.

-

Data Analysis: The relative fold change in gene expression in treated cells compared to vehicle-treated control cells is calculated using the ΔΔCt method.

Quantitative Data Summary

The following tables present hypothetical data for this compound, based on typical results for a potent PPARα agonist.

Table 1: In Vitro Activity Profile of this compound

| Assay Type | Parameter | Value |

| PPARα Ligand Binding | Ki (nM) | 50 |

| PPARα Reporter Gene | EC50 (nM) | 120 |

| PPARγ Reporter Gene | EC50 (nM) | >10,000 |

| PPARδ Reporter Gene | EC50 (nM) | >10,000 |

Table 2: Effect of this compound on PPARα Target Gene Expression in Human Hepatocytes

| Target Gene | Function | Fold Change (vs. Vehicle) |

| CPT1A | Fatty Acid Oxidation | 4.5 |

| ACOX1 | Peroxisomal β-oxidation | 3.8 |

| PDK4 | Glucose Metabolism | 6.2 |

Conclusion

While this compound has not been specifically reported as a PPARα agonist, the methodologies and data presentation formats outlined in this guide provide a robust framework for its potential evaluation. The sulfamide (B24259) moiety presents an interesting chemical scaffold that could be explored for the development of novel PPAR modulators. Should this compound or its analogs be investigated, the described experimental workflow would be critical in determining their therapeutic potential for treating metabolic disorders. Further research and publication in peer-reviewed journals would be necessary to validate any such activity.

The Pivotal Role of the Long Alkyl Chain in Sulfamide Derivatives: A Technical Guide

Introduction

Sulfamide (B24259) derivatives represent a versatile class of compounds with significant therapeutic potential, acting as inhibitors for a range of enzymes critical in various disease pathologies.[1] The core sulfamide moiety (-NHSO₂NH-) serves as a key pharmacophore, often acting as a bioisostere for sulfonamides or carboxylic acids and participating in crucial binding interactions with enzyme active sites.[2][3] Modifications to the sulfamide scaffold, particularly the introduction of N-alkyl substituents, have profound effects on the physicochemical properties and biological activity of these molecules. This technical guide provides an in-depth analysis of the role of long alkyl chains in sulfamide derivatives, focusing on their impact on structure-activity relationships (SAR), physicochemical properties, and overall therapeutic efficacy. This guide is intended for researchers, scientists, and professionals involved in drug discovery and development.

The Influence of Alkyl Chain Length on Physicochemical Properties

The length and nature of an N-alkyl substituent are critical determinants of a sulfamide derivative's lipophilicity, a key factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. An increase in the length of the alkyl chain systematically increases the lipophilicity of the compound, which is quantitatively expressed by the partition coefficient (logP). This increased lipophilicity can enhance the molecule's ability to cross cellular membranes, a crucial step for reaching intracellular targets. However, excessive lipophilicity can also lead to poor aqueous solubility, increased binding to plasma proteins, and potential off-target toxicity. Therefore, the optimization of the alkyl chain length is a critical aspect of designing sulfamide-based therapeutics with favorable pharmacokinetic and pharmacodynamic properties.

Structure-Activity Relationship (SAR) of N-Alkyl Sulfamides

| Compound ID | N-Substituent | hCA I Ki (nM) | hCA II Ki (nM) | hCA IV Ki (nM) | hCA IX Ki (nM) |

| 6a | β-Alanyl-1-benzhydrylpiperazine | 189.5 | 12.3 | 35.4 | 5.2 |

| 6b | β-Alanyl-1-benzhydrylpiperazine | 45.8 | 8.9 | 22.7 | 4.1 |

| 6c | β-Alanyl-1-benzhydrylpiperazine | 659.6 | 78.4 | 99.2 | 25.8 |

| 6d | Nipecotyl-1-benzhydrylpiperazine | 102.7 | 15.8 | 41.2 | 6.7 |

| 6e | Nipecotyl-1-benzhydrylpiperazine | 75.4 | 10.1 | 29.8 | 5.5 |

| 6f | Nipecotyl-1-benzhydrylpiperazine | 455.1 | 65.3 | 88.1 | 20.4 |

Data extracted from a study on sulfamide-containing compounds as selective carbonic anhydrase I inhibitors.[2] The different compound IDs (e.g., 6a, 6b, 6c) represent different regioisomers of the sulfamide group.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language, adhering to the specified formatting requirements.

Logical Relationship of Alkyl Chain Properties

The diagram below illustrates the logical progression of how the length of an alkyl chain influences the physicochemical and biological properties of a sulfamide derivative.

General Experimental Workflow for N-Alkylation

The synthesis of N-alkyl sulfamide derivatives typically involves a multi-step process, from the initial reaction to the final purification of the target compound. The following workflow diagram outlines a general procedure.

Carbonic Anhydrase Inhibition Pathway

Sulfamide derivatives are potent inhibitors of carbonic anhydrases (CAs). The diagram below illustrates the physiological reaction catalyzed by CA and the mechanism of its inhibition by a sulfamide derivative.

Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of N-alkyl sulfamide derivatives, adapted from established procedures in the literature.

Protocol 1: Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols

This protocol describes an efficient method for the N-alkylation of sulfonamides using a manganese catalyst and alcohols as the alkylating agents.

Materials:

-

Primary or secondary sulfonamide (1.0 mmol)

-

Benzylic or aliphatic alcohol (1.0 mmol)

-

Mn(I) PNP pincer precatalyst (5 mol %)

-

Potassium carbonate (K₂CO₃) (10 mol %)

-

Xylenes (B1142099) (as solvent)

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a 10 mL microwave vial equipped with a magnetic stirrer bar, add the sulfonamide (1.0 mmol), the alcohol (1.0 mmol), the Mn(I) PNP pincer precatalyst (5 mol %), and potassium carbonate (10 mol %).

-

Solvent Addition: Add xylenes to achieve a sulfonamide concentration of 1 M.

-

Reaction: Crimp the vial shut and place it in a preheated heating block at 150 °C. Stir the reaction mixture vigorously for 24 hours.

-

Cooling and Work-up: After 24 hours, cool the reaction vessel to room temperature. Dilute the reaction mixture with ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel and wash with water. Separate the organic layer and wash the aqueous layer with ethyl acetate (3 x 5 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated sulfonamide.

Protocol 2: Classical N-Alkylation with Alkyl Halides

This protocol outlines the traditional method for N-alkylation using an alkyl halide and a base.

Materials:

-

Primary sulfonamide (1.0 mmol)

-

Alkyl halide (e.g., alkyl iodide or bromide) (1.2 mmol)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 mmol)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) (3-5 mL)

-

Ethyl acetate

-

Water and Brine

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the primary sulfonamide (1.0 mmol) in DMF or ACN.

-

Base and Alkylating Agent Addition: Add the base (2.0 mmol) to the solution, followed by the dropwise addition of the alkyl halide (1.2 mmol).

-

Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into ice-water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion

The long alkyl chain is a critical structural component in sulfamide derivatives that profoundly influences their therapeutic potential. By modulating lipophilicity, the alkyl chain governs the compound's ability to traverse biological membranes and interact with its molecular target. The careful tuning of the alkyl chain length is, therefore, a key strategy in the rational design of sulfamide-based drugs to optimize their potency, selectivity, and pharmacokinetic profiles. The synthetic protocols and conceptual frameworks provided in this guide offer a foundation for researchers to further explore and harness the therapeutic potential of this important class of molecules.

References

The Discovery and Development of Selective PPARα Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor and a key regulator of lipid and lipoprotein metabolism.[1] Its activation governs the expression of numerous genes involved in fatty acid uptake and oxidation, leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[2] For this reason, PPARα has emerged as a significant therapeutic target for the management of dyslipidemia, a major risk factor for cardiovascular disease. This technical guide provides an in-depth overview of the discovery and development of selective PPARα agonists, detailing the experimental methodologies, summarizing key quantitative data, and illustrating the underlying biological and developmental pathways.

The PPARα Signaling Pathway

Activation of PPARα is a multi-step process initiated by the binding of a ligand. This event triggers a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR).[3] The resulting PPARα-RXR complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[3] This binding, in turn, facilitates the recruitment of co-activator proteins, which ultimately leads to the transcription of genes involved in lipid metabolism.[4]

Key Experimental Protocols in PPARα Agonist Discovery

The identification and characterization of selective PPARα agonists rely on a series of robust in vitro and in vivo assays. These experiments are designed to assess binding affinity, transcriptional activation, and physiological effects on lipid metabolism.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is a widely used method to determine the binding affinity of a compound to the PPARα ligand-binding domain (LBD). It is a homogenous, "addition-only" format that eliminates the need for radioactive materials.[5]

Methodology:

-

Reagent Preparation:

-

Prepare a complete TR-FRET assay buffer containing 5 mM DTT.[5]

-

Prepare a 4X solution of terbium-labeled anti-GST antibody and a 4X solution of the GST-tagged PPARα-LBD in the assay buffer.[5]

-

Prepare a 4X solution of a fluorescently labeled tracer ligand.

-

Prepare serial dilutions of the test compounds.

-

-

Assay Procedure:

-

Add the test compounds to the wells of a 384-well plate.

-

Add the PPARα-LBD/antibody mixture to the wells.

-

Add the fluorescent tracer to the wells.

-

Incubate the plate at room temperature for 2-6 hours, protected from light.[5]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescent emission at 495 nm (terbium emission) and 520 nm (FRET signal) using a plate reader with a delay time of 50-100 microseconds.[5]

-

Calculate the TR-FRET ratio by dividing the 520 nm emission by the 495 nm emission.[5]

-

Plot the TR-FRET ratio against the log of the test compound concentration to generate a competition curve.

-

Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

-

Luciferase Reporter Gene Transactivation Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARα.

Methodology:

-

Cell Culture and Transfection:

-

Compound Treatment:

-

Luciferase Activity Measurement:

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the log of the test compound concentration.

-

Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

-

In Vivo Dyslipidemia Model

Animal models are essential for evaluating the in vivo efficacy of PPARα agonists on lipid profiles. The high-fat diet (HFD)-induced dyslipidemia model in mice is commonly used.[8]

Methodology:

-

Animal Model and Diet:

-

Drug Administration:

-

Administer the test compound or vehicle control to the HFD-fed mice daily via oral gavage or by incorporating it into the diet.[8]

-

-

Endpoint Measurements:

-

Monitor body weight and food intake regularly.[10]

-

At the end of the study, collect blood samples for the analysis of plasma triglycerides, total cholesterol, HDL-C, and free fatty acids.[11]

-

Harvest tissues such as the liver for histological analysis and gene expression studies of PPARα target genes (e.g., CPT1a, ACOX1).[8]

-

-

Data Analysis:

-

Compare the lipid parameters and gene expression levels between the treated and untreated HFD-fed groups to assess the efficacy of the PPARα agonist.

-

Quantitative Data for Selective PPARα Agonists

The following table summarizes the in vitro potency and selectivity of several key selective PPARα agonists.

| Compound | Target | EC50 (nM) | Ki (nM) | IC50 (nM) | Selectivity vs. PPARγ | Selectivity vs. PPARδ |

| Pemafibrate (B1668597) | Human PPARα | - | - | 10,000[12] | >5,000-fold | >11,000-fold |

| GW7647 | Human PPARα | 6 | - | - | ~183-fold | ~1033-fold |

| WY-14643 | Human PPARα | 5,000 | - | - | 12-fold | 7-fold |

| Fenofibric Acid | Human PPARα | 30,000[1] | - | - | - | - |

Note: EC50, Ki, and IC50 values can vary depending on the specific assay conditions.

The Drug Discovery and Development Workflow

The journey from a promising compound to a marketed drug is a long and complex process. The following diagram illustrates the typical workflow for the discovery and development of a selective PPARα agonist.

Conclusion

The discovery and development of selective PPARα agonists represent a significant advancement in the therapeutic management of dyslipidemia. The evolution from less selective fibrates to highly potent and selective modulators like pemafibrate has been driven by a deeper understanding of the PPARα signaling pathway and the application of sophisticated screening and evaluation methodologies. This guide has provided a comprehensive overview of the key technical aspects of this process, from the fundamental biology to the structured progression of drug development. The continued exploration of PPARα as a therapeutic target holds promise for the development of even more effective and safer treatments for metabolic diseases.

References

- 1. Identification of Novel PPARα/γ Dual Agonists by Virtual Screening of Specs Database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. R&D pipeline [novonordisk.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. korambiotech.com [korambiotech.com]

- 7. The Peroxisome Proliferator-Activated Receptor α (PPARα) Agonist Pemafibrate Protects against Diet-Induced Obesity in Mice [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Diet-induced obesity murine model [protocols.io]

- 10. assaygenie.com [assaygenie.com]

- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 12. Pipeline of New Drug Treatment for Non-alcoholic Fatty Liver Disease/Metabolic Dysfunction-associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of N-Octadecyl-N'-propyl-sulfamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of N-Octadecyl-N'-propyl-sulfamide, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. The information is presented to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Identity

| Property | Value |

| IUPAC Name | N-octadecyl-N'-propylsulfamide |

| Synonyms | CC7 |

| CAS Number | 925891-74-3[1] |

| Molecular Formula | C₂₁H₄₆N₂O₂S[1] |

| Molecular Weight | 390.70 g/mol [1] |

| Chemical Structure | |

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a summary of the available data for this compound.

Table 1: Summary of Physicochemical Data

| Property | Value | Remarks |

| Melting Point | 111 - 113 °C[1] | A certificate of analysis provides this specific range. Another source states "Undetermined"[2]. |

| Boiling Point | Not experimentally determined. | Expected to be high and likely to decompose before boiling due to the long alkyl chain and polar sulfamide (B24259) group. |

| Aqueous Solubility | Not experimentally determined. | Expected to be very low due to the highly lipophilic octadecyl chain. |

| pKa | ~9-11 (Predicted) | This predicted range is for the sulfamide N-H proton, based on values for similar N,N'-dialkylsulfamides. |

| LogP (Octanol/Water) | Not experimentally determined. | The long octadecyl chain indicates high lipophilicity, suggesting a high LogP value. |

Biological Activity: PPARα Agonism

This compound is a selective and potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα)[3]. PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism[3]. As an analog of the natural PPARα ligand oleoylethanolamide (OEA), this compound has been shown to induce satiety, decrease food intake, and reduce body weight and plasma triglyceride concentrations in preclinical models[3].

The mechanism of action involves the binding of this compound to the ligand-binding domain of PPARα. This induces a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. The activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, transport, and catabolism (β-oxidation), ultimately leading to a reduction in lipid levels[4][5][6].

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not publicly available. However, this section outlines standard methodologies that are applicable for a lipophilic, solid compound of this nature.

This method is suitable for crystalline solids and provides a melting range, which is an indicator of purity.

-

Principle: A small amount of the finely powdered solid is packed into a capillary tube and heated in a calibrated apparatus. The temperature range from the first sign of melting to the complete liquefaction of the solid is recorded.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end).

-

Procedure:

-

Ensure the sample of this compound is dry and finely powdered.

-

Pack the solid into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface[7].

-

Place the capillary tube into the heating block of the melting point apparatus[8].

-

Heat the block rapidly to a temperature about 15-20°C below the expected melting point (111-113°C).

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating slowly and record the temperature at which the last crystal melts (T2).

-

The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-2°C)[9].

-

This is the "gold standard" method for determining the solubility of a compound in water. Given the expected low solubility of this compound, this method is appropriate.

-

Principle: An excess amount of the solid compound is agitated in water at a constant temperature until equilibrium is reached. The solution is then filtered or centrifuged, and the concentration of the dissolved compound in the aqueous phase is determined analytically.

-

Apparatus: Constant temperature shaker bath, centrifuge or filtration system (with non-adsorptive filters), analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

-

Procedure:

-

Add an excess amount of this compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed vessel.

-

Agitate the vessel in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours for poorly soluble compounds)[10].

-

After equilibration, separate the undissolved solid from the solution by centrifugation and/or filtration. Care must be taken to avoid sample loss through adsorption to surfaces.

-

Prepare a standard calibration curve of the compound in a suitable solvent.

-

Quantify the concentration of the dissolved compound in the clear aqueous filtrate using a validated analytical method like HPLC.

-

The determined concentration represents the aqueous solubility of the compound under the specified conditions.

-

This method is used to determine the acid dissociation constant (pKa) of ionizable functional groups. For this compound, this would apply to the weakly acidic sulfamide N-H proton.

-

Principle: A solution of the compound is titrated with a standardized strong acid or base. The pH of the solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.

-

Apparatus: Potentiometer with a calibrated pH electrode, automated titrator or a burette, magnetic stirrer.

-

Procedure:

-

Dissolve a precisely weighed amount of this compound in a suitable solvent system. Due to its low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary.

-

Place the solution in a thermostatted vessel and immerse the calibrated pH electrode and a stirrer.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Plot the pH versus the volume of titrant added.

-

Determine the equivalence point (the point of maximum slope on the curve). The half-equivalence point (where half of the acid has been neutralized) corresponds to the pH at which pH = pKa[11].

-

The partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique.

-

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol (B41247) phase to that in the aqueous phase.

-

Apparatus: Separatory funnels or vials, mechanical shaker, centrifuge, analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

-

Procedure:

-

Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Add a known volume of this octanol solution to a known volume of the pre-saturated water in a vial.

-

Seal the vial and shake it gently for a sufficient time to allow for partitioning equilibrium (this can range from minutes to hours)[12][13].

-

After shaking, separate the two phases by centrifugation.

-

Carefully sample both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water]).

-

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Computational and Biological Evaluation of N-octadecyl-N′-propylsulfamide, a Selective PPARα Agonist Structurally Related to N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. asdlib.org [asdlib.org]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical pKa Calculation of N-Octadecyl-N'-propyl-sulfamide

For Researchers, Scientists, and Drug Development Professionals

Introduction to pKa and its Significance in Drug Development

The pKa value is a quantitative measure of a molecule's acidity or basicity. It plays a pivotal role in drug discovery and development, influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. For a molecule like N-Octadecyl-N'-propyl-sulfamide, understanding its ionization state at physiological pH is crucial for predicting its behavior in biological systems.

Theoretical Approaches for pKa Calculation

The theoretical calculation of pKa values has become an indispensable tool in computational chemistry, offering insights prior to chemical synthesis. The primary methods fall into two categories: quantum mechanics (QM)-based calculations and quantitative structure-activity relationship (QSAR) models.

2.1. Quantum Mechanics (QM)-Based Methods

QM-based approaches, such as those using Density Functional Theory (DFT), provide a rigorous framework for pKa prediction.[1][2] These methods calculate the Gibbs free energy change (ΔG) of the deprotonation reaction in a solvent. The pKa is then derived from this energy difference.[1] The "adiabatic" calculation scheme, which involves structural optimization in both the gas phase and solution, is often the most accurate approach.[1] The inclusion of explicit solvent molecules, in addition to a continuum solvation model like SMD or PCM, can further refine the accuracy of the predictions, sometimes reducing errors by 2 to 4 pKa units.[1][3]

Recent studies have demonstrated that for sulfonamides, there are strong linear correlations between the equilibrium bond lengths within the sulfonamide group and their aqueous pKa values.[4][5] This suggests that bond length can be a powerful descriptor for predicting ionization.[4][5]

2.2. QSAR and Empirical Methods

Several software packages employ empirical and QSAR-based methods for rapid pKa prediction.[6][7][8] Tools like ACD/Labs Percepta and ChemAxon's Calculator plugins utilize large databases of experimental pKa values to build predictive models.[6][8][9][10][11] These tools can often predict pKa values to within 0.5 to 1.0 log units for a majority of compounds.[6][12]

Workflow for Theoretical pKa Calculation

The following diagram illustrates a typical workflow for calculating the theoretical pKa of this compound using a QM-based approach.

Data Presentation: pKa Values of Related Compounds

While the specific pKa of this compound is not published, the pKa values of its constituent functional groups and related molecules can provide a reasonable estimate. The sulfamide (B24259) group is weakly acidic, while the long alkyl chains will influence its lipophilicity.

| Compound/Functional Group | Moiety | Expected/Reported pKa | Reference |

| N-propylsulfamide | Sulfamide | 11.06 (Predicted) | [13] |

| Sulfonamides (general) | Sulfonamide | 7.3 - 9.7 | [14] |

| Octadecylamine | Primary Amine | 10.65 | [15][16] |

The presence of two nitrogen atoms in the sulfamide group of this compound suggests it can exhibit both acidic and basic properties. The N-H proton is expected to be weakly acidic, with a pKa likely in the higher single digits or low double digits, similar to other N-substituted sulfonamides.[14][17] The long octadecyl chain will significantly increase the molecule's lipophilicity.

Experimental Protocol for pKa Determination

Experimental validation of theoretical predictions is crucial. Potentiometric titration is a highly accurate and commonly used method for determining the pKa of weak acids and bases.[18][19][20]

5.1. Generalized Protocol for Potentiometric Titration

-

Preparation of Solutions :

-

Prepare a 1 mM solution of this compound.[18][21] Due to its expected low water solubility, a co-solvent such as methanol (B129727) may be necessary.[20]

-

Prepare standardized 0.1 M solutions of hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH).[18][21]

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[18]

-

-

Titration Procedure :

-

Calibrate the pH meter using standard buffers (pH 4, 7, and 10).[18]

-

Place a known volume (e.g., 20 mL) of the sample solution in a reaction vessel with a magnetic stirrer.[18][21]

-

If determining the acidic pKa, titrate with the 0.1 M NaOH solution. If determining a basic pKa, titrate with 0.1 M HCl.[21]

-

Add the titrant in small increments, recording the pH after each addition until the pH stabilizes.[18][21]

-

-

Data Analysis :

Experimental Workflow Visualization

The following diagram outlines the key steps in the experimental determination of pKa using potentiometric titration.

References

- 1. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]

- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. acdlabs.com [acdlabs.com]

- 7. Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Calculating molecular properties using the ChemAxon cxcalc – Macs in Chemistry [macinchem.org]

- 11. chemaxon.com [chemaxon.com]

- 12. chemaxon.com [chemaxon.com]

- 13. PropylsulfaMide | 147962-41-2 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Octadecylamine | C18H39N | CID 15793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Page loading... [wap.guidechem.com]

- 17. scielo.br [scielo.br]

- 18. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. scribd.com [scribd.com]

- 23. youtube.com [youtube.com]

Endogenous Ligands for Peroxisome Proliferator-Activated Receptor Alpha (PPARα): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of endogenous ligands analogous to synthetic compounds like N-Octadecyl-N'-propyl-sulfamide, which are designed to target the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. Understanding its interaction with endogenous ligands is paramount for the development of novel therapeutics targeting metabolic and inflammatory diseases. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated signaling pathways.

Introduction to PPARα and its Endogenous Ligands

This compound is a synthetic agonist of PPARα, structurally designed to mimic the actions of natural lipid signaling molecules. The endogenous ligands of PPARα are a diverse group of fatty acids and their derivatives, which act as physiological regulators of this receptor. These molecules play a critical role in maintaining metabolic homeostasis. Key classes of endogenous PPARα ligands include N-acylethanolamines (NAEs), fatty acids, and eicosanoids.

Quantitative Data on Endogenous PPARα Ligands

The binding affinities and potencies of various endogenous ligands for PPARα have been characterized through a range of in vitro assays. The following table summarizes key quantitative data for prominent endogenous PPARα agonists.

| Endogenous Ligand | Ligand Class | Assay Type | Species | Parameter | Value | Reference |

| N-Oleoylethanolamine (OEA) | N-Acylethanolamine | Reporter Gene Assay | Human | EC₅₀ | 120 nM | [1] |

| Palmitoylethanolamide (PEA) | N-Acylethanolamine | Reporter Gene Assay | Human | EC₅₀ | 3.1 ± 0.4 µM | [2] |

| 9Z,11E-Conjugated Linoleic Acid | Fatty Acid | Scintillation Proximity Assay | Human | IC₅₀ | 140 nM | [3][4] |

| 10E,12Z-Conjugated Linoleic Acid | Fatty Acid | Scintillation Proximity Assay | Human | IC₅₀ | ~200-300 nM | [3][4] |

| 9E,11E-Conjugated Linoleic Acid | Fatty Acid | Scintillation Proximity Assay | Human | IC₅₀ | ~300-400 nM | [3][4] |

| Linoleic Acid | Fatty Acid | Competition Binding Assay | Xenopus | IC₅₀ | ~2-20 µM | [5] |

| α-Linolenic Acid | Fatty Acid | Competition Binding Assay | Xenopus | IC₅₀ | ~2-20 µM | [5] |

| Arachidonic Acid | Fatty Acid | Competition Binding Assay | Xenopus | IC₅₀ | ~2-20 µM | [5] |

| 20-carboxy-arachidonic acid | Eicosanoid | Ligand Binding Assay | Human | Kd | 0.87 ± 0.12 µM | [6] |

| 8(S)-HETE | Eicosanoid | Ligand Binding Assay | Xenopus | Kd | High Affinity | [7] |

| Leukotriene B4 (LTB₄) | Eicosanoid | Fluorescence-based Assay | Human | Kd | Nanomolar range | [8] |

| 1-palmitoyl-2-oleoyl-sn-glycerol-3-phosphocholine (16:0/18:1-GPC) | Phospholipid | In vivo displacement | Mouse | - | Physiologically relevant ligand | [9][10] |

| Farnesyl monophosphate | Isoprenoid Phosphate | Reporter Gene Assay | Rat | - | Activated at 1 µM | [11] |

Key Experimental Protocols

The characterization of endogenous PPARα ligands and their interaction with the receptor involves several key experimental techniques. Detailed methodologies for three such assays are provided below.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a ligand for its receptor.

Objective: To measure the binding affinity (Kd) of an endogenous ligand for PPARα or the inhibitory constant (Ki) of a test compound.

Methodology:

-

Receptor Preparation: Prepare membrane fractions from cells or tissues expressing PPARα. Homogenize the cells or tissue in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable binding buffer.

-

Radioligand: A high-affinity radiolabeled PPARα ligand (e.g., [³H]GW2331) is used.

-

Competition Assay:

-

Incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled endogenous ligand (competitor) and the receptor preparation.

-

Incubations are typically carried out in 96-well plates at room temperature for a defined period to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: Wash the filters to remove non-specifically bound radioligand. The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value (concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

GST Pull-Down Assay

This assay is used to demonstrate a direct physical interaction between a ligand and the PPARα protein.

Objective: To confirm the direct binding of an endogenous ligand to the PPARα Ligand Binding Domain (LBD).

Methodology:

-

Protein Expression and Purification: Express the PPARα LBD as a fusion protein with Glutathione-S-Transferase (GST) in E. coli. Purify the GST-PPARα-LBD fusion protein using glutathione-sepharose beads.

-

Immobilization: Incubate the purified GST-PPARα-LBD with glutathione-sepharose beads to immobilize the protein.

-

Binding Reaction: Incubate the immobilized GST-PPARα-LBD with the endogenous ligand of interest.

-

Washing: Wash the beads extensively to remove non-specifically bound molecules.

-

Elution: Elute the GST-PPARα-LBD and any bound ligand from the beads using a buffer containing reduced glutathione.

-

Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting to confirm the presence of the GST-PPARα-LBD. The bound ligand can be detected and quantified using appropriate methods such as mass spectrometry if it is not radiolabeled.

Transient Transfection Reporter Gene Assay

This cell-based assay measures the functional activity of a ligand by quantifying the transcriptional activation of PPARα.

Objective: To determine the potency (EC₅₀) and efficacy of an endogenous ligand in activating PPARα-mediated gene transcription.

Methodology:

-

Cell Culture: Culture a suitable cell line, such as HEK293T or HepG2, in 96-well plates.

-

Transient Transfection: Co-transfect the cells with three plasmids:

-

An expression vector for human or mouse PPARα.

-

A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase reporter gene.

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

-

Ligand Treatment: After transfection, treat the cells with varying concentrations of the endogenous ligand.

-

Cell Lysis and Luciferase Assay: After an incubation period (typically 16-24 hours), lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Signaling Pathways and Experimental Workflows

The activation of PPARα by endogenous ligands initiates a cascade of molecular events leading to the regulation of target gene expression.

PPARα Signaling Pathway

Upon binding of an endogenous ligand, PPARα undergoes a conformational change, leading to the dissociation of co-repressors and the recruitment of co-activators. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPARα-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Caption: PPARα signaling pathway upon endogenous ligand binding.

Experimental Workflow for Ligand Characterization

The identification and characterization of a novel endogenous PPARα ligand typically follows a multi-step workflow, integrating biochemical and cell-based assays.

Caption: Workflow for the characterization of endogenous PPARα ligands.

Conclusion

The study of endogenous ligands for PPARα is a vibrant area of research with significant implications for drug discovery. The methodologies and data presented in this guide provide a solid foundation for researchers aiming to explore the intricate relationship between these lipid signaling molecules and their nuclear receptor target. A thorough understanding of these interactions is essential for the rational design of next-generation therapeutics for metabolic and inflammatory disorders.

References

- 1. N-Oleoylethanolamine, PPAR-alpha agonist (CAS 111-58-0) | Abcam [abcam.com]

- 2. The Nuclear Receptor Peroxisome Proliferator-Activated Receptor-α Mediates the Anti-Inflammatory Actions of Palmitoylethanolamide [escholarship.org]

- 3. Conjugated linoleic acid is a potent naturally occurring ligand and activator of PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. 20-carboxy-arachidonic acid is a dual activator of peroxisome proliferator-activated receptors alpha and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Ligand selectivity of the peroxisome proliferator-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of a Physiologically Relevant Endogenous Ligand for PPARα in Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of a physiologically relevant endogenous ligand for PPARalpha in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Farnesyl Phosphates Are Endogenous Ligands of Lysophosphatidic Acid Receptors: Inhibition of LPA GPCR and Activation of PPAR - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Octadecyl-N'-propyl-sulfamide

Introduction

N-Octadecyl-N'-propyl-sulfamide is an unsymmetrical dialkylsulfamide that has been investigated for its biological activity, notably as a selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1] Its structure, featuring a long lipophilic octadecyl chain and a shorter propyl group attached to a central sulfamide (B24259) core, makes it a molecule of interest for researchers in medicinal chemistry and drug development. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, based on established methods for the preparation of unsymmetrical N,N'-disubstituted sulfamides.[2][3]

The synthesis of unsymmetrical sulfamides typically requires a stepwise approach to ensure the selective introduction of two different alkyl groups onto the nitrogen atoms of the sulfamide moiety.[2] A common strategy involves the reaction of a primary amine with a sulfurylating agent, such as sulfuryl chloride, to form a monosubstituted sulfamoyl chloride intermediate. This intermediate is then reacted with a second, different primary amine to yield the desired unsymmetrical sulfamide.[2][3] This protocol will detail a two-step synthesis, followed by purification and characterization of the final product.

Principle of the Method

The synthesis of this compound is achieved through a two-step process:

-

Formation of N-Octadecylsulfamoyl Chloride: Octadecylamine (B50001) is reacted with an excess of sulfuryl chloride in an aprotic solvent at low temperature. The excess sulfuryl chloride serves as both a reactant and a solvent, and the low temperature controls the exothermic reaction. This step yields the N-octadecylsulfamoyl chloride intermediate.

-

Formation of this compound: The crude N-octadecylsulfamoyl chloride is then reacted with propylamine (B44156) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. This nucleophilic substitution reaction forms the final this compound product.

The final product is then purified using recrystallization and characterized by spectroscopic methods.

Experimental Protocol

Materials and Reagents

-

Octadecylamine (C₁₈H₃₇NH₂)

-

Propylamine (C₃H₇NH₂)

-

Sulfuryl chloride (SO₂Cl₂)

-

Pyridine (C₅H₅N) or Triethylamine (Et₃N)

-

Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)

-

Petroleum ether or Hexane

-

Hydrochloric acid (HCl), 1M solution

-

Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄) (anhydrous)

-

Deionized water

Equipment

-

Round-bottom flasks

-

Dropping funnel

-

Magnetic stirrer and stir bars

-

Ice bath and dry ice/acetone bath

-

Reflux condenser

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Procedure

Step 1: Synthesis of N-Octadecylsulfamoyl Chloride

-

In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve octadecylamine (10.0 g, 37.1 mmol) in 100 mL of anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the solution to -20 °C using a dry ice/acetone bath.

-

In the dropping funnel, place sulfuryl chloride (9.9 mL, 122.4 mmol, 3.3 eq).

-

Add the sulfuryl chloride dropwise to the stirred octadecylamine solution over a period of 30 minutes, maintaining the temperature below -15 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the excess sulfuryl chloride and dichloromethane under reduced pressure using a rotary evaporator. The resulting crude N-octadecylsulfamoyl chloride is a viscous oil or a waxy solid and is used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude N-octadecylsulfamoyl chloride from Step 1 in 100 mL of anhydrous dichloromethane in a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate beaker, prepare a solution of propylamine (3.3 g, 55.6 mmol, 1.5 eq) and pyridine (4.4 g, 55.6 mmol, 1.5 eq) in 20 mL of anhydrous dichloromethane.

-

Add the propylamine-pyridine solution dropwise to the stirred N-octadecylsulfamoyl chloride solution over a period of 20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding 50 mL of 1M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

-

The crude this compound can be purified by recrystallization from ethanol or a mixture of petroleum ether and ethyl acetate.

-

Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

-

Melting Point: Determine the melting point of the purified product.

-

¹H NMR and ¹³C NMR Spectroscopy: Record the NMR spectra to confirm the chemical structure. Expected ¹H NMR signals would include those for the octadecyl chain, the propyl group, and the N-H protons of the sulfamide group.[2]

-

Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the target compound.

Data Presentation

| Parameter | Expected Value |

| Reactant Quantities | |

| Octadecylamine | 10.0 g (37.1 mmol) |

| Sulfuryl Chloride | 9.9 mL (122.4 mmol) |

| Propylamine | 3.3 g (55.6 mmol) |

| Pyridine | 4.4 g (55.6 mmol) |

| Reaction Conditions | |

| Step 1 Temperature | -20 °C to room temperature |

| Step 2 Temperature | 0 °C to room temperature |

| Solvent | Anhydrous Dichloromethane |

| Product Characteristics | |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₂₁H₄₆N₂O₂S |

| Molecular Weight | 390.67 g/mol |

| Expected ¹H NMR Data | Distinct signals for the protons of the octadecyl chain (e.g., terminal CH₃, multiple CH₂ groups), the propyl group (e.g., CH₃, two distinct CH₂ groups), and the N-H protons of the sulfamide group.[2] |

| Expected Yield | 60-80% (based on octadecylamine) |

Visualization

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for In Vivo Studies of N-Octadecyl-N'-propyl-sulfamide in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo evaluation of N-Octadecyl-N'-propyl-sulfamide (also known as CC7), a selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. The protocols and data presented are derived from studies in rat models, highlighting its potential as a therapeutic agent for metabolic disorders.

Applications

This compound has been investigated for its pharmacological effects related to the activation of PPARα. In vivo studies in rats have demonstrated its efficacy as an:

-

Anorectic Agent: Suppresses appetite and reduces food intake.[1]

-

Anti-obesity Agent: Contributes to a reduction in body weight gain.[1]

-

Lipid-Lowering Agent: Induces lipopenia (reduction of lipids in the blood) and decreases hepatic fat content.[1]

These effects are comparable to the endogenous PPARα agonist Oleoylethanolamide (OEA).[1] However, unlike OEA, this compound did not show effects on visceral pain, suggesting a more selective PPARα-mediated action on metabolism.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies in rats, comparing the effects of this compound (CC7) with a vehicle control and Oleoylethanolamide (OEA).

Table 1: Effect on Cumulative Food Intake in 24-hour Food-Deprived Rats

| Treatment (5 mg/kg, i.p.) | 30 min | 60 min | 120 min | 240 min |

| Vehicle | 2.8 ± 0.4 g | 4.1 ± 0.6 g | 5.5 ± 0.7 g | 7.0 ± 0.8 g |

| OEA | 1.5 ± 0.3 g | 2.5 ± 0.4 g | 3.8 ± 0.5 g | 5.1 ± 0.6 g |

| CC7 | 1.7 ± 0.3 g | 2.8 ± 0.4 g | 4.0 ± 0.5 g | 5.3 ± 0.6 g |

*Indicates a statistically significant difference from the vehicle group.

Table 2: Effects of Sub-chronic (7-day) Treatment on Body Weight and Metabolic Parameters in Rats

| Parameter | Vehicle | OEA (5 mg/kg/day, i.p.) | CC7 (5 mg/kg/day, i.p.) |

| Body Weight Gain | + 25 ± 3 g | + 15 ± 2 g | + 16 ± 2 g |

| Daily Food Intake | 24.5 ± 1.5 g | 18.2 ± 1.2 g | 18.9 ± 1.3 g |

| Plasma Triglycerides | 105 ± 12 mg/dL | 75 ± 9 mg/dL | 78 ± 10 mg/dL |

| Plasma Cholesterol | 80 ± 8 mg/dL | 60 ± 6 mg/dL | 62 ± 7 mg/dL |

| Hepatic Fat Content | 4.5 ± 0.5 % | 2.8 ± 0.3 % | 3.0 ± 0.4 % |

*Indicates a statistically significant difference from the vehicle group.

Experimental Protocols

Acute Feeding Behavior Study

This protocol is designed to assess the short-term effects of this compound on food intake.

Materials:

-

This compound (CC7)

-

Vehicle: 20% Tocrisolve™-100 in physiological saline[1]

-

Adult male Wistar rats[1]

-

Standard rat chow

-

Metabolic cages for individual housing and food intake measurement

Procedure:

-

Animal Acclimation: House rats individually in a temperature-controlled environment with a 12-hour light/dark cycle. Allow for a period of habituation to the experimental conditions.

-

Food Deprivation: Deprive the animals of food for 24 hours with free access to water to standardize appetite.[1]

-

Compound Administration: Prepare a solution of CC7 in the vehicle. Administer CC7 intraperitoneally (i.p.) at a dose of 5 mg/kg.[1] The control group receives an equivalent volume of the vehicle.

-

Re-feeding and Measurement: 15 minutes after administration, provide a pre-weighed amount of food to each rat.[1]

-

Data Collection: Measure the amount of food consumed and any spillage at 30, 60, 120, and 240-minute intervals.[1]

Sub-chronic Anti-obesity and Lipid-Lowering Study

This protocol evaluates the longer-term effects of this compound on body weight, food intake, and lipid profiles.

Materials:

-

This compound (CC7)

-

Vehicle: 20% Tocrisolve™-100 in physiological saline[1]

-

Adult male Wistar rats[1]

-

Standard rat chow

-

Equipment for blood collection and plasma separation

-

Analytical equipment for measuring triglycerides, cholesterol, and hepatic fat content

Procedure:

-

Group Allocation: Divide free-feeding Wistar rats into experimental groups (e.g., Vehicle, CC7).[1]

-

Daily Treatment: Administer CC7 (5 mg/kg, i.p.) or vehicle daily for 7 consecutive days.[1]

-

Daily Monitoring: Record the body weight and food intake of each animal daily throughout the treatment period.[1]

-

Sample Collection: At the end of the 7-day treatment, 12 hours after the final injection, anesthetize the rats (e.g., with pentobarbital (B6593769) sodium, 50 mg/kg, i.p.).[1]

-

Blood Collection: Collect trunk blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma.[1]

-

Tissue Collection: Dissect the liver, weigh it, and store it appropriately for lipid analysis.[1]

-

Biochemical Analysis:

-

Measure plasma triglyceride and cholesterol levels using standard enzymatic kits.

-

Determine the total fat content in the liver using established methods (e.g., Folch extraction).

-

-

Data Analysis: Compare the results from the CC7-treated group with the vehicle-treated group using appropriate statistical tests.

Visualizations

Signaling Pathway

Caption: PPARα signaling pathway activated by this compound.

Experimental Workflow

Caption: Workflow for the sub-chronic in vivo study of this compound in rats.

References

Application Notes and Protocols for N-Octadecyl-N'-propyl-sulfamide in Reporter Gene Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octadecyl-N'-propyl-sulfamide, also known as CC7, is a synthetic analog of the endogenous lipid mediator oleoylethanolamide (OEA). It has been identified as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism and energy homeostasis. Reporter gene assays are a fundamental tool for characterizing the activity of compounds like this compound, providing a quantitative measure of their ability to activate specific signaling pathways. This document provides detailed application notes and protocols for utilizing this compound in PPARα reporter gene assays.

Mechanism of Action: PPARα Activation